Valeric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | valeric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Valeric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) | |
| Record name | Pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021655 | |
| Record name | Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Pentanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
365 °F at 760 mmHg (NTP, 1992), 186-187 °C | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Valeric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Valeric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Valeric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
109-52-4 | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Valeric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valeric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-30.1 °F (NTP, 1992), -34.5 °C, -34 °C | |
| Record name | PENTANOIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1683 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Valeric Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | n-PENTANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valeric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VALERIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Biosynthesis and Natural Production of Valeric Acid
Microbial Biosynthesis Pathways
Valeric acid is a product of microbial metabolism, particularly through anaerobic fermentation and processes within the gut microbiota.
Anaerobic fermentation is a key biological process for producing this compound from various organic waste streams. nih.govresearchgate.net This process, often referred to as acidogenic fermentation, involves the conversion of soluble organic compounds into volatile fatty acids (VFAs), including this compound, by a consortium of microorganisms. mdpi.commdpi.com The production of VFAs like acetic, propionic, butyric, and valeric acids is an intermediate step in the broader process of anaerobic digestion. mdpi.comdiva-portal.org
A significant mechanism in the formation of this compound is chain elongation . researchgate.netdranco.be This process involves the extension of shorter-chain fatty acids, such as acetate (B1210297), into longer chains like caproic acid, with this compound being a potential intermediate or co-product. acs.orgnih.gov The addition of electron donors like ethanol (B145695) can stimulate the chain elongation process. acs.orgnih.gov The efficiency of this compound production can be influenced by factors such as substrate concentration and pH. researchgate.net For instance, research on the fermentation of waste activated sludge has shown that the carbon-to-nitrogen ratio and pH significantly affect the yield and composition of the resulting carboxylic acids, with this compound increasing with higher sludge content, likely due to protein degradation. researchgate.net
Table 1: Factors Influencing Anaerobic Production of this compound
| Factor | Observation | Source(s) |
|---|---|---|
| Substrate Type | Organic wastes, such as food waste and activated sludge, serve as effective substrates. | nih.govresearchgate.net |
| pH | Slightly acidic to neutral pH (5.5–7.0) generally favors VFA production. | tandfonline.com |
| Chain Elongation | Addition of ethanol can enhance the production of longer-chain fatty acids. | acs.orgnih.gov |
| Microbial Consortia | Mixed microbial communities are crucial for the multi-step conversion process. | diva-portal.org |
This compound is a recognized metabolite of the human gut microbiome. wikipedia.org It is one of the short-chain fatty acids (SCFAs) produced by gut bacteria through the fermentation of indigestible carbohydrates. metabolon.comnih.gov The concentration of this compound in the gut is influenced by the composition and metabolic activity of the resident microbiota.
The production of this compound and other SCFAs by gut bacteria plays a role in host-microbe interactions. These fatty acids are absorbed in the colon and can act as signaling molecules between the gut and the rest of the body. nih.gov Studies have shown that the abundance of certain bacterial phyla, such as Firmicutes, is positively correlated with the concentration of some SCFAs.
Several bacterial species are known to produce this compound. Clostridium species are prominent producers, often found in the gut microbiota. For example, Clostridium kluyveri is known to carry out chain elongation, a process that can lead to the synthesis of this compound. mdpi.com Megasphaera massiliensis is another bacterial species identified as a producer of this compound. metabolon.com
The metabolic pathways involved in this compound synthesis often involve the condensation of smaller molecules. One such pathway is the condensation of ethanol with propionic acid. Another key pathway is the reverse β-oxidation pathway, utilized by bacteria like Clostridium kluyveri, which elongates shorter-chain fatty acids. mdpi.com The amino acid metabolism can also contribute to this compound production, with some pathways involving the reductive deamination of amino acids. ncsu.edu
Table 2: Key Bacterial Species in this compound Production
| Bacterial Species | Key Metabolic Process | Source(s) |
|---|---|---|
| Clostridium kluyveri | Chain elongation via reverse β-oxidation | mdpi.com |
| Megasphaera massiliensis | Fermentation | metabolon.com |
| Clostridium species | Fermentation, often in the gut | |
| Prevotella bryantii | Metabolism of various SCFAs, including this compound | mdpi.com |
| Bacteroides vulgatus | Can influence this compound levels in the gut | nih.gov |
The microbial production of this compound relies on the availability of suitable precursor substrates. Organic acids and alcohols are common precursors. scispace.com For instance, propionic acid and its salts are standard precursors for the 3-hydroxyvalerate (B1259860) (3HV) monomer in the production of the bioplastic P(3HB-co-3HV), and this compound can also serve this purpose. scispace.comresearchgate.net
In the context of chain elongation, shorter-chain fatty acids like acetic acid act as building blocks that are elongated to form this compound and other longer-chain acids. nih.govresearchgate.net The process often requires an electron donor, with ethanol being a commonly used substrate. acs.orgnih.gov Lactic acid, which can be derived from lignocellulosic biomass, is another substrate that can be fermented to produce caproic acid, a process in which this compound can be an intermediate. mdpi.com The use of complex waste streams, such as those from agriculture or industry, provides a diverse range of carbohydrates, proteins, and lipids that can be broken down into the necessary precursors for this compound synthesis. nih.govresearchgate.net
Specific Bacterial Species and Associated Metabolic Pathways in this compound Synthesis
Plant Biosynthesis Pathways of this compound
This compound derives its name from the perennial flowering plant Valeriana officinalis, commonly known as valerian. wikipedia.orgmetabolon.com The root of this plant is a known natural source of this compound. metabolon.comjcu.cz The chemical composition of valerian root is complex, containing a variety of compounds, including sesquiterpenes (such as valerenic acid), iridoids (valepotriates), alkaloids, and free amino acids. jcu.cz
While valerenic acid and its derivatives are often considered the primary active constituents, this compound is also present in the volatile oil of the plant. jcu.czfarmaciajournal.com The biosynthesis of terpenes in Valeriana officinalis involves terpene synthase genes. Research has identified several such genes, some of which are involved in the production of sesquiterpenes in the roots. nih.gov
Mevalonate (B85504) Pathway Intermediates in this compound Biosynthesis
The biosynthesis of many natural compounds, including terpenoids which can be precursors to this compound derivatives, occurs via the mevalonate (MVA) pathway. wikipedia.org This pathway begins with acetyl-CoA and proceeds through several key intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic building blocks for isoprenoids. wikipedia.orgresearchgate.net
The initial steps of the MVA pathway involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgpnas.org HMG-CoA is then reduced to mevalonate. wikipedia.orgpnas.org In eukaryotes, mevalonate is subsequently phosphorylated twice and then decarboxylated to yield IPP. wikipedia.org
Key intermediates in the upper mevalonate pathway leading to the synthesis of isoprenoid precursors are detailed in the table below.
| Intermediate | Description |
| Acetyl-CoA | The starting molecule for the mevalonate pathway. wikipedia.org |
| Acetoacetyl-CoA | Formed by the condensation of two acetyl-CoA molecules. wikipedia.orgpnas.org |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Synthesized from acetoacetyl-CoA and another acetyl-CoA molecule. wikipedia.orgpnas.org |
| Mevalonate | Produced by the reduction of HMG-CoA; a key C6 intermediate. wikipedia.orgpnas.org |
| Mevalonate-5-phosphate | Formed by the phosphorylation of mevalonate. wikipedia.orgwikipedia.org |
| Mevalonate-5-pyrophosphate | Formed by the phosphorylation of mevalonate-5-phosphate. wikipedia.org |
| Isopentenyl pyrophosphate (IPP) | A C5 isoprene (B109036) unit formed by the decarboxylation of mevalonate-5-pyrophosphate. wikipedia.orgresearchgate.net |
| Dimethylallyl pyrophosphate (DMAPP) | An isomer of IPP, also a C5 isoprene unit. wikipedia.orgresearchgate.net |
Sesquiterpene Biosynthesis Routes and this compound Precursors
Sesquiterpenes, which are C15 terpenoids, are synthesized from farnesyl diphosphate (B83284) (FPP), which is formed by the condensation of two IPP molecules and one DMAPP molecule. researchgate.net In the context of valerian, specific sesquiterpenes are precursors to compounds like valerenic acid. For instance, valerena-4,7(11)-diene (B12366622) is a precursor to valerenic acid and is synthesized from FPP by the enzyme valerena-4,7(11)-diene synthase. researchgate.netnih.gov While distinct from this compound, the biosynthesis of these related sesquiterpenic acids in Valeriana officinalis provides a model for terpenoid synthesis in the plant. researcher.life
The biotransformation of essential oils containing sesquiterpenes by microorganisms like Saccharomyces cerevisiae can also lead to the formation of different sesquiterpenic acids. For example, isocostic acid can be converted to valerenic acid. researcher.life
Genetic and Transcriptomic Regulation of Plant this compound Biosynthesis
The biosynthesis of terpenoids, including the precursors to this compound-related compounds, is regulated at the genetic and transcriptomic levels. In Valeriana fauriei, genes related to the MEP pathway, an alternative to the MVA pathway for isoprenoid precursor synthesis, are more highly expressed in the roots. nih.gov
Studies on Valeriana officinalis have identified key enzymes in the biosynthesis of valerenic acid and related compounds. Overexpression of genes from the mevalonate pathway, such as ERG8, ERG12, and ERG19, has been shown to increase the production of valerena-4,7(11)-diene in engineered Saccharomyces cerevisiae. nih.gov
Transcriptome analysis has revealed that the expression of genes involved in terpenoid and fatty acid metabolism is crucial for the synthesis of volatile compounds. Transcription factors such as bHLH, MYB, ARF, and IAA have been identified as fundamental regulators of volatile synthesis in plants. In Astragalus membranaceus, several key genes in the biosynthesis pathway of this compound, including those for 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), are upregulated in response to certain transcription factors. mdpi.com
The following table summarizes some of the key genes and transcription factors involved in the regulation of terpenoid biosynthesis, which is related to the formation of this compound precursors.
| Gene/Transcription Factor | Function |
| HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) | A rate-limiting enzyme in the mevalonate pathway. mdpi.com |
| VDS (Valerena-4,7(11)-diene synthase) | Catalyzes the formation of valerena-4,7(11)-diene from FPP. nih.gov |
| ERG8, ERG12, ERG19 | Key genes in the mevalonate pathway. nih.gov |
| bHLH, MYB, ARF, IAA | Transcription factors that regulate the synthesis of volatile compounds. |
Environmental and Other Natural Occurrences of this compound
This compound is not only found in the plant Valeriana officinalis but also occurs in other natural contexts. wikipedia.orgnih.gov It is a component of swine manure, contributing to its characteristic odor along with other volatile compounds like isothis compound, skatole, and trimethyl amine. wikipedia.org
Furthermore, this compound is produced by the gut microbiome in humans as a short-chain fatty acid (SCFA). metabolon.com This production occurs through the anaerobic fermentation of indigestible carbohydrates by gut bacteria such as Clostridia and Megasphaera massiliensis. metabolon.com It is also found in some foods and can be used as a flavor component. wikipedia.orgsolubilityofthings.com
Chemical Synthesis and Derivatization Strategies for Valeric Acid
Industrial and Laboratory Synthesis Methodologies for Valeric Acid
The synthesis of this compound is accomplished through various routes, ranging from established industrial processes based on fossil fuels to emerging sustainable methods utilizing biomass and electrochemical techniques.
The primary industrial route for producing this compound involves a two-step process starting from 1-butene (B85601), a product derived from fossil resources. google.comrsc.org This method, also known as the oxo process, first employs hydroformylation, a reaction where an alkene is treated with carbon monoxide and hydrogen. wikipedia.org
In the first step, 1-butene undergoes hydroformylation to produce valeraldehyde (B50692). google.com This reaction is typically catalyzed by transition metal complexes, often based on cobalt or rhodium, under high pressure (10 to 100 atmospheres) and elevated temperatures (40 to 200 °C). wikipedia.org The subsequent step involves the oxidation of the formed valeraldehyde to yield this compound. google.comrsc.org This well-established industrial process is a major source of commercially available this compound. google.com
A variation of this process involves the hydroformylation of pentenoic acid to produce 5-formylthis compound. google.com This intermediate can then be further processed. The separation of the desired linear product from branched by-products, such as 3- and 4-formylthis compound, can be achieved through methods like reductive amination followed by separation of the resulting amides, or by esterification and subsequent isolation of the linear ester. google.com
In the shift towards sustainable chemistry, significant research has focused on producing this compound from renewable biomass. rsc.org Lignocellulosic biomass, food waste, and other organic residues serve as inexpensive and abundant starting materials. usc.esnih.gov
One of the most prominent biomass-derived precursors is levulinic acid. google.com Levulinic acid can be converted to this compound through a common pathway that involves its hydrogenation and dehydration to form γ-valerolactone (GVL), followed by an acid-catalyzed ring-opening and a final hydrogenation step. google.com Another approach involves the direct catalytic hydrodeoxygenation of 2-furancarboxylic acid, another biomass derivative, to this compound. tandfonline.com
Anaerobic fermentation, also known as acidogenic fermentation, is a key biotechnological route for converting complex organic waste into a mixture of short-chain fatty acids (SCFAs), including acetic, propionic, butyric, and valeric acids. usc.esnih.govmdpi.com In this process, microorganisms break down biopolymers in waste streams into soluble monomers, which are then fermented into SCFAs. nih.gov The composition of the resulting SCFA profile can be influenced by the substrate used; for instance, fermenting sewage sludge has been shown to yield mixtures containing a significant proportion of acetic, propionic, butyric, and valeric acids. nih.gov Engineered microorganisms, such as Corynebacterium glutamicum, have also been developed to produce precursors like 5-aminothis compound from biomass-derived sugars like glucose and xylose, which are found in materials such as rice straw hydrolysate. frontiersin.org
| Biomass Source/Precursor | Conversion Process | Key Intermediates | Final Product | Reference |
|---|---|---|---|---|
| Levulinic Acid | Catalytic Hydrogenation/Dehydration & Ring Opening | γ-valerolactone (GVL), 3-pentenoic acid | This compound | google.com |
| Food Waste / Organic Waste | Anaerobic (Acidogenic) Fermentation | Various Monomers | Mixed Short-Chain Fatty Acids (incl. This compound) | usc.esnih.gov |
| Rice Straw Hydrolysate (Glucose/Xylose) | Fermentation with Engineered Corynebacterium glutamicum | - | 5-Aminothis compound | frontiersin.org |
Electrosynthesis offers a promising alternative for this compound production, operating under mild conditions such as ambient pressure and relatively low temperatures in aqueous solutions. google.com This method avoids the need for noble metal catalysts and can be highly selective. google.com
A significant focus of electrosynthesis is the electrochemical reduction of levulinic acid to this compound. google.comvoltachem.com This transformation was first discovered in 1911 using lead and mercury cathodes in concentrated sulfuric acid. google.com Due to the toxicity of these materials, recent research has sought less harmful electrode materials that can efficiently convert levulinic acid. google.com Studies have shown that with specific electrode choices, it's possible to achieve high conversion rates of levulinic acid (over 90%) and high selectivity towards this compound (over 85%), with minimal production of the γ-valerolactone by-product. google.com The process can be conducted in an electrochemical cell with distinct anode and cathode compartments. google.com
Another electrosynthesis application involving this compound is its (non-Kolbe) oxidative decarboxylation to produce butene, a value-added chemical. osti.govdigitellinc.com This reaction, mediated by anodes like ruthenium dioxide (RuO₂), provides a sustainable route to butene, which is otherwise sourced from petroleum refining. osti.gov The mechanism is thought to involve an outer-sphere electron transfer where the valerate (B167501) species inhibits the competing oxygen evolution reaction, thereby increasing selectivity for butene production. digitellinc.com
The hydrolysis of nitriles presents a chemical pathway to carboxylic acids. libretexts.org Specifically, valeronitrile (B87234) (also known as pentanenitrile) can be hydrolyzed to produce this compound. nih.govresearchgate.net This process is important as nitriles are accessible on a large scale through industrial reactions like hydrocyanation or ammonoxidation. researchgate.net
The conventional method for nitrile hydrolysis often requires stoichiometric amounts of strong mineral acids or bases, which can generate significant waste. nih.govresearchgate.net To address this, research has explored greener approaches, such as using supercritical water as a solvent and catalyst. nih.govresearchgate.net In experiments conducted in a continuous high-pressure apparatus at temperatures between 400-500 °C and 30 MPa, the hydrolysis of valeronitrile in pure supercritical water achieved nitrile conversion and this compound selectivity greater than 90%. researchgate.net The process can be further enhanced by using dilute sulfuric acid as a catalyst to maximize the product yield. nih.gov The reaction proceeds in two stages: first, the nitrile is hydrated to an amide intermediate (valeramide), which is then hydrolyzed to the final carboxylic acid. google.comgoogle.com
| Reaction Medium | Temperature | Pressure | Outcome | Reference |
|---|---|---|---|---|
| Supercritical Water | 400-500 °C | 30 MPa | >90% nitrile conversion and >90% this compound selectivity | researchgate.net |
| Dilute Sulfuric Acid | 400-500 °C | 30 MPa | Maximized product yield | nih.gov |
| Acidic Medium (Strong Inorganic Acid) | 90-180 °C | - | Two-stage hydration and hydrolysis | google.comgoogle.com |
Electrosynthesis Approaches for this compound Production
Esterification and Derivatization Strategies of this compound
This compound serves as a platform for producing various derivatives, with its esters (valerates) being particularly important as biofuels and fragrance compounds.
The esterification of this compound with alcohols like ethanol (B145695) or methanol (B129727) produces alkyl valerates, such as ethyl valerate and methyl valerate. mdpi.comfrontiersin.org These reactions are typically catalyzed to achieve high conversion rates and selectivity. While traditional homogeneous catalysts include mineral acids like sulfuric acid and hydrochloric acid, research has increasingly focused on developing reusable and more environmentally benign solid acid catalysts. mdpi.comfrontiersin.org
Mesoporous materials like Al-SBA-15 have been investigated as catalyst supports. mdpi.comresearchgate.netnih.gov Their catalytic activity can be enhanced by functionalization. For example, modifying Al-SBA-15 with fluoride (B91410) anions (using NH₄F) has been shown to increase the strength of the acid sites, leading to a linear increase in this compound conversion with higher fluorine content. mdpi.comnih.gov In one study, a 10% fluorine-loaded Al-SBA-15 catalyst showed optimal performance in the microwave-assisted esterification of this compound with ethanol. frontiersin.org
Another class of effective catalysts are Brønsted acidic amino acid ionic liquids. rsc.org In a study investigating various catalysts of this type, proline bisulfate ([Pro]HSO₄) demonstrated the highest catalytic activity and recyclability for the esterification of this compound with ethanol. rsc.org Under optimized conditions (80 °C for 7 hours), this catalyst achieved over 99.9% conversion of this compound with 100% selectivity to ethyl valerate. rsc.org
Fabrication and Application of Modified Materials as Catalytic Supports for this compound Reactions
The development of robust and efficient heterogeneous catalysts is crucial for the industrial viability of this compound transformations. Research has focused on designing modified materials that serve as catalytic supports, enhancing reaction rates, selectivity, and catalyst reusability. These supports are critical in overcoming the drawbacks of homogeneous catalysts, such as toxicity, corrosiveness, and difficulties in separation. mdpi.comfrontiersin.org
Mesoporous Silica-Based Supports:
Mesoporous materials, particularly SBA-15 (Santa Barbara Amorphous No. 15), are widely investigated as catalytic supports due to their high surface area and ordered pore structure. frontiersin.org Al-SBA-15, an aluminum-incorporated version, provides acidic sites that are beneficial for reactions like esterification. To further boost catalytic activity, these materials are often modified.
Fluorine Modification: The introduction of fluoride anions (F⁻) onto Al-SBA-15 materials has been shown to significantly enhance their catalytic performance in the esterification of this compound. mdpi.comfrontiersin.org Fluorination is typically achieved by wet impregnation using an ammonium (B1175870) fluoride (NH₄F) precursor. frontiersin.org This modification generates new, stronger acid sites, which are believed to be Si(O₂F)OH species, leading to a linear increase in this compound conversion with higher fluorine content. mdpi.com Interestingly, while the number of acid sites may decrease, their strength increases, which boosts the esterification reaction. frontiersin.org These fluorinated catalysts have proven effective in microwave-assisted esterification of this compound with ethanol to produce ethyl valerate. mdpi.comresearchgate.net
Niobium and Bimetallic Modification: The incorporation of metals like niobium (Nb) has also been explored. mdpi.comfrontiersin.org Niobium is introduced onto the Al-SBA-15 support via methods like ball-milling. frontiersin.org However, contrary to expectations, the addition of niobium alone was found to have a negative effect on this compound conversion, possibly due to the blockage of active sites. mdpi.comfrontiersin.org Similarly, H-ZSM-5 zeolite-supported bimetallic catalysts, such as Ni-Co, have been developed for the gas-phase conversion of levulinic acid to this compound. The 15Ni-5Co/H-ZSM-5 catalyst, for instance, showed high activity, where active metallic sites hydrogenate levulinic acid to γ-valerolactone (GVL), and the acidic sites of the support catalyze GVL's conversion to this compound. researchgate.net
Zirconia-Based Catalysts:
Zirconium dioxide (ZrO₂) is another key material investigated for this compound reactions, particularly for ketonic decarboxylation to produce 5-nonanone, a valuable biofuel precursor. uclouvain.be
Fabrication: ZrO₂-based catalysts can be prepared through various methods, including sol-gel processes or simple thermal decomposition of a zirconium salt. uclouvain.be To improve the dispersion and exploit the active phase more effectively, ZrO₂ can be dispersed on supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). researchgate.netuclouvain.be The preparation of ZrO₂-based mixed oxides by the sol-gel method can yield materials with large specific surface areas and a high dispersion of the active phase. uclouvain.be
Application: These materials have been highlighted as promising amphoteric catalysts for the ketonization of this compound. uclouvain.be The reaction mechanism relies on the catalyst's acid-base properties. The acidity must be sufficient to adsorb the carboxylate, and the basicity adequate for the deprotonation of this compound. However, the sites should not be so strong as to irreversibly bind the reactants or products. uclouvain.be Alumina-supported alkaline earth oxides like magnesium oxide (MgO) and barium oxide (BaO) have also been used, where this compound interacts with the surface to form carboxylate species as intermediates in the formation of 5-nonanone. ucd.iescispace.com
Synthesis of this compound Esters: Valerates
This compound esters, or valerates, are significant compounds known for their pleasant fruity odors and are widely used in perfumes, cosmetics, and as food additives. google.commetabolon.com More recently, they have gained attention as promising biofuels and fuel additives. frontiersin.orggoogle.com The primary method for their synthesis is the esterification of this compound with an alcohol.
The reaction can be catalyzed by various substances, moving from traditional mineral acids to more sustainable heterogeneous catalysts and ionic liquids to address environmental and handling concerns. frontiersin.org
Heterogeneous Catalysis: Solid acid catalysts are a major focus of research. Materials like fluorinated Al-SBA-15 have been successfully used for the microwave-assisted synthesis of ethyl valerate from this compound and ethanol, achieving high conversion rates. mdpi.comfrontiersin.org Other solid catalysts include sulfonic resins, zeolites, and metal oxides. frontiersin.org For instance, two catalysts prepared by tethering an ionic liquid component with a sulfonic acid group to an SBA-15 surface were effective in the esterification of this compound with pentanol (B124592) to produce pentyl valerate. The catalyst with a sulfate (B86663) counter-ion was found to be significantly more active. researchgate.netmdpi.com
Ionic Liquid Catalysis: Brønsted acidic amino acid ionic liquids have been employed as efficient and recyclable catalysts for producing ethyl valerate. A study using proline bisulfate ([ProHSO₄]) as a catalyst achieved a this compound conversion of over 99.9% with 100% selectivity to ethyl valerate under optimized conditions (80°C for 7 hours). rsc.org
The table below summarizes findings from various studies on the synthesis of valerates.
Enzymatic Biotransformations Involving this compound
Enzymatic biotransformations offer a green and highly selective alternative to conventional chemical methods. scispace.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1) are particularly promising for this compound esterification due to their efficacy under mild reaction conditions. frontiersin.org This approach is attractive for producing "natural" flavor esters for the food and cosmetic industries. scispace.com
Lipase-Catalyzed Esterification:
The use of lipases for synthesizing valerates has been extensively studied. These biocatalytic reactions can be performed in various media, including solvent-free systems, organic solvents, and aqueous environments.
Immobilized Lipases: To enhance stability and reusability, lipases are often immobilized on solid supports. Lipase (B570770) from Thermomyces lanuginosus (TLL) immobilized on polyhydroxybutyrate (B1163853) (PHB) particles has been used to synthesize ethyl valerate in a heptane (B126788) medium, achieving approximately 92% conversion. nih.gov Novozym 435, an immobilized lipase from Candida antarctica, is another widely used biocatalyst that promotes reactions between this compound and various alcohols. researchgate.netscispace.com
Biosilicification and Ultrasound Assistance: A novel approach involves the encapsulation of lipases via biosilicification. This one-pot, room-temperature method can lead to biocatalysts with improved activity. nih.govfrontiersin.org When combined with ultrasonic irradiation, the esterification of this compound with ethanol using a biosilicified Candida antarctica lipase reached about 90% yield in just two hours. nih.govfrontiersin.orgfrontiersin.org The biosilicified enzyme also demonstrated good reusability. nih.govfrontiersin.org
Solvent-Free and Aqueous Systems: Esterification in solvent-free systems is economically and environmentally advantageous. Using Novozym 435, ethyl valerate was synthesized in a solvent-free system with over 80% conversion. researchgate.net Recently, lipase-catalyzed esterification has even been demonstrated in aqueous buffer solutions by using nanomicelles formed by surfactants like TPGS-750-M, which protect the forming ester from hydrolysis. rsc.org
The table below details various enzymatic approaches for this compound esterification.
Other Biotransformations:
Beyond esterification, this compound and its derivatives are involved in other metabolic pathways. For instance, in the human gut, microbial biotransformation of certain dietary compounds like ellagitannins can lead to the formation of hydroxyphenyl this compound derivatives. mdpi.com Furthermore, valproic acid, a branched-chain fatty acid derived from this compound, undergoes extensive metabolism in the liver via mitochondrial β-oxidation, involving enzymes like medium-chain acyl-CoA synthase. pharmgkb.org In microorganisms, β-oxidation cycle reactions are also utilized in biotransformations; for example, Galactomyces reessii can convert isothis compound (β-methylbutyric acid) into β-hydroxy-β-methylbutyric acid. mdpi.com
Advanced Analytical Methodologies for Valeric Acid Quantification and Structural Elucidation
Chromatographic Techniques for Valeric Acid Analysis
Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools widely employed for the analysis of this compound. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) Applications in this compound Detection
HPLC is a versatile technique for the analysis of short-chain fatty acids like this compound, offering various detection methods to suit different analytical needs. creative-proteomics.comchromatographyonline.com
High-performance liquid chromatography (HPLC) coupled with a differential refractive index detector (RID) is a well-established method for the precise and reproducible quantification of this compound. creative-proteomics.com RID is a universal detector that measures the difference in the refractive index between the analyte and the mobile phase. wikipedia.orgchromatographyonline.com This makes it particularly suitable for detecting compounds with little to no UV activity, such as this compound. knauer.netbiotechfluidics.com
The principle of RID involves passing light through two separate flow cells: a sample cell containing the column eluent with the analyte and a reference cell containing only the mobile phase. chromatographyonline.com Any change in the composition of the eluent in the sample cell, such as the presence of this compound, alters its refractive index, causing a deflection of the light beam. This deflection is then measured by a photodiode array. wikipedia.org To ensure high sensitivity and a stable baseline, modern RID systems often feature advanced temperature control of the optical unit. knauer.net
This methodology is applicable across a wide range of sample types, including:
Animal and human tissues creative-proteomics.com
Plant materials creative-proteomics.com
Microbial cultures creative-proteomics.com
Cultured cells creative-proteomics.com
The universality of RID is a key advantage; however, its sensitivity is generally lower compared to other HPLC detectors. wikipedia.org Furthermore, RID is highly sensitive to changes in temperature, pressure, and mobile phase composition, necessitating isocratic elution and thorough degassing of the mobile phase for reliable results. chromatographyonline.com
A simple and effective method for the simultaneous detection of multiple organic acids, including this compound, utilizes high-performance liquid chromatography with a photodiode array (HPLC-PDA) detector. semanticscholar.org This approach is suitable for routine analysis in matrices such as animal feed. semanticscholar.org A PDA detector, also known as a diode array detector (DAD), can monitor an entire UV-visible spectrum simultaneously as the analyte passes through the flow cell. chromatographyonline.comscioninstruments.com This provides both absorbance and spectral data, which can be used for quantification, identification, and assessment of peak purity. chromatographyonline.comshimadzu.com
In a typical application for organic acid analysis, the mobile phase might consist of a gradient of aqueous phosphoric acid and acetonitrile, with detection set at a low UV wavelength, such as 210 nm, to detect the carboxyl group chromophore. semanticscholar.org The chromatographic peaks are identified by comparing their retention times and UV spectra with those of reference standards. semanticscholar.org
Method validation for such an approach typically includes assessing linearity, sensitivity, selectivity, accuracy, and precision. semanticscholar.org For instance, a study analyzing eight organic acids in animal feed reported the following validation parameters for this compound: semanticscholar.org
| Parameter | Value |
| Limit of Detection (LOD) | 11 to 8,026 µg/kg |
| Limit of Quantification (LOQ) | 40 to 26,755 µg/kg |
| Average Recovery | 76.3 to 99.2% |
| Intraday and Interday Peak Area Variation | <5.3% |
This table presents a range of values for a method analyzing eight organic acids, including this compound.
Researchers at the University of Maryland have also developed a rapid HPLC-PDA method for quantifying short-chain fatty acids, including this compound, without the need for derivatization. chromatographyonline.com This method, with an analysis time of approximately 8 minutes, demonstrated low limits of detection (LOD) ranging from 0.0003 to 0.068 mM and limits of quantification (LOQ) from 0.001 to 0.226 mM for the six acids tested. chromatographyonline.com
Ion exclusion chromatography (IEC) is a specific mode of HPLC that separates ionized or ionizable compounds from neutral ones based on their charge and size. diduco.com This technique is particularly effective for the separation of organic acids. gcms.cz The separation mechanism in IEC for acids involves a stationary phase, typically a cation-exchange resin in the H+ form, which contains fixed negative charges. diduco.com When a sample containing anionic analytes like valerate (B167501) passes through the column, they are repelled by the stationary phase and elute earlier, while neutral molecules can penetrate the pores of the resin and are retained longer. diduco.com
This method has been successfully applied to the analysis of C1-C6 aliphatic carboxylic acids, including this compound. nih.gov In some applications, issues such as strong peak tailing for hydrophobic carboxylic acids like this compound can be overcome by using a C7 aliphatic carboxylic acid as the eluent. nih.gov IEC can be coupled with various detectors, including conductivity detectors, which are often used for their sensitivity to ionic species. nih.govnih.gov
A variation known as vacancy ion-exclusion chromatography has been proposed to enhance detection sensitivity. nih.gov In this approach, the sample itself is used as the eluent, and an injection of water creates "vacancy peaks" at the retention times of the analytes. nih.gov This method has shown significantly higher detection responses compared to conventional IEC. nih.gov For this compound, a detection limit of 0.5 µM was achieved using this technique. nih.gov
IEC is also valuable for analyzing complex samples like wastewater, where it can effectively separate organic acids from interfering inorganic anions, which are eluted in the void volume. gcms.cz
Photodiode Array (PDA) and Ultraviolet (UV) Detection in HPLC for this compound
Gas Chromatography (GC) Applications in this compound Analysis
Gas chromatography is another powerful and reliable method for the analysis of volatile compounds like short-chain fatty acids. springernature.com
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective and widely used technique for the separation, identification, and quantification of this compound in various biological and environmental samples. springernature.commtoz-biolabs.com This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. springernature.com
GC-MS is particularly well-suited for the analysis of volatile compounds and can be used to profile short-chain fatty acids in complex matrices such as:
Feces springernature.com
Cecum content springernature.com
Blood (plasma or serum) springernature.com
Microbial culture supernatants shimadzu.com
Cheese researchgate.net
The analysis typically involves the extraction of the fatty acids from the sample, followed by derivatization to increase their volatility and improve their chromatographic behavior. The derivatized analytes are then injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for confident identification and quantification.
Recent research has utilized GC-MS for various applications involving this compound:
A fast and reproducible GC-MS method was developed for the quantification of short-chain fatty acids, including this compound, in mouse feces, cecum content, and blood samples. springernature.com
GC-MS combined with solid-phase microextraction (SPME) has been used to analyze the volatile compound profiles of cheeses, where this compound can be an important flavor component. researchgate.net
The volatile compounds produced by periodontal bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, have been profiled using GC-MS, identifying butyric and valeric acids as contributors to halitosis. shimadzu.com
Stable isotope labeling studies using GC-MS have been employed to investigate the biosynthesis of compounds like pogostone, using labeled precursors such as 4-methylvaleric-d11 acid. researchgate.net
The high sensitivity and selectivity of GC-MS make it an invaluable tool for metabolic profiling and biomarker discovery, where accurate measurement of compounds like this compound is crucial. mtoz-biolabs.com
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile this compound Analysis
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile compounds like this compound from various matrices. jeaht.orgscielo.br The method is based on the equilibrium of analytes between the sample, the headspace (gas phase) above the sample, and a coated fused-silica fiber. mdpi.com The fiber, coated with a stationary phase, adsorbs the volatile analytes, which are then thermally desorbed into the injector of a gas chromatograph (GC) for separation and analysis, typically by mass spectrometry (MS). core.ac.uk
Several factors influence the efficiency of HS-SPME for this compound analysis, including the type of fiber coating, extraction time and temperature, sample volume, and matrix pH. core.ac.ukresearchgate.net For the analysis of volatile fatty acids (VFAs), including this compound, in rumen fluid, a polyacrylate fiber was found to be optimal. core.ac.uk In another study analyzing VFAs in food wastewater, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber was selected for its superior extraction of short-chain fatty acids. jeaht.org The optimization of these parameters is crucial for method performance. For instance, in margarine analysis, the optimal conditions were determined to be an extraction temperature of 47.54 °C and an extraction time of 33.63 min using a DVB/CAR/PDMS fiber. researchgate.net Similarly, for analyzing volatiles in cheese, a Carboxen/PDMS fiber with an extraction temperature of 50 °C and a 60-minute extraction time yielded the best results. mdpi.com
The addition of salt to the sample matrix can enhance the extraction efficiency by decreasing the solubility of this compound in the aqueous phase, thereby increasing its concentration in the headspace. jeaht.org The pH of the sample is also a critical parameter, as it significantly influences the volatility and extraction efficiency of carboxylic acids. core.ac.uk
Table 1: HS-SPME Optimization Parameters for Volatile Fatty Acid Analysis
| Parameter | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 | Source(s) |
|---|---|---|---|---|
| Fiber Type | Polyacrylate | DVB/CAR/PDMS | Carboxen/PDMS | core.ac.ukmdpi.comresearchgate.net |
| Extraction Temp. | Ambient | 47.54 °C | 50 °C | core.ac.ukmdpi.comresearchgate.net |
| Extraction Time | 5 min | 33.63 min | 60 min | core.ac.ukmdpi.comresearchgate.net |
| Matrix | Rumen Fluid | Margarine | Cheese | core.ac.ukmdpi.comresearchgate.net |
Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for this compound Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) has emerged as a powerful technique for the quantification of this compound and other short-chain fatty acids (SCFAs) in complex biological samples. creative-proteomics.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of this compound at very low concentrations (pg/mL range). creative-proteomics.com It is particularly advantageous over gas chromatography (GC) as it can sometimes be performed with less extensive sample preparation and without derivatization, although derivatization is often employed to enhance ionization efficiency and specificity. researchgate.net
A common strategy involves the derivatization of SCFAs with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) to form acylhydrazines, which improves their chromatographic retention and detection by mass spectrometry. unimi.itprotocols.io One protocol using 3-NPH derivatization followed by LC-high-resolution mass spectrometry (LC-HRMS) achieved a limit of detection of 20 ng/mL for this compound in human serum. protocols.io Another LC-MS/MS method, also using 3-NPH, successfully separated and quantified this compound along with other SCFAs in serum, reporting a physiological concentration of 62.9 ± 15.3 ng/mL in a healthy population. researchgate.netunimi.it
The LC-MS/MS analysis is typically performed using a triple quadrupole mass spectrometer, which provides reliable and reproducible results. creative-proteomics.com The separation is often achieved on a reverse-phase column, such as a Synergy Polar RP or Kinetex C18 column. unimi.itprotocols.io
Table 2: LC-MS/MS Method Details for this compound Analysis in Serum
| Parameter | Method 1 | Method 2 | Source(s) |
|---|---|---|---|
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) | 3-Nitrophenylhydrazine (3-NPH) | unimi.itprotocols.io |
| Sample Volume | 50 µL | 50 µL | unimi.itprotocols.io |
| Chromatographic Column | Synergy Polar RP | Kinetex C18 | unimi.itprotocols.io |
| Detection Mode | Negative Ion Mode | Full Scan Negative Mode | unimi.itprotocols.io |
| Instrumentation | Triple Quadrupole LC-MS/MS | LC-HRMS (Exploris 240 Orbitrap) | creative-proteomics.comprotocols.io |
| Limit of Detection (LOD) | Not specified | 20 ng/mL | protocols.io |
| Reported Concentration | 62.9 ± 15.3 ng/mL | Not applicable | researchgate.netunimi.it |
Non-Chromatographic Detection and Quantification Approaches for this compound
Beyond mainstream chromatographic methods, other techniques offer alternative or complementary approaches for the detection and quantification of this compound.
Cryogenic Trapping-Thermal Desorption (CT-TD) Technique for this compound
The cryogenic trapping-thermal desorption (CT-TD) technique is an analytical method used for the analysis of volatile fatty acids (VFAs) and other volatile organic compounds (VOCs). researchgate.netresearchgate.net In this method, volatile compounds from a sample are purged and trapped on a sorbent tube at very low temperatures (cryogenic trapping). The trapped compounds are then rapidly heated (thermal desorption) and introduced into a GC-MS system for analysis. researchgate.net
Studies evaluating this technique for VFA analysis have tested various sorbent materials, with Carbopack X showing the highest response factor for both VFAs and other VOCs, making it suitable for simultaneous analysis. researchgate.netkoreascience.kr However, when the CT-TD method was compared with an alkali absorption method followed by SPME analysis, the concentration ratios (TD/SPME) for this compound were found to be as low as 0.46. researchgate.netresearchgate.net This discrepancy suggests that while CT-TD is a viable technique, further research is necessary to establish stable and reliable analytical conditions for accurate VFA quantification. researchgate.netresearchgate.net The potential for bias exists in multiple steps, including the initial absorption and the subsequent extraction from the sorbent. researchgate.net
pH Buffering and Electroconductivity Detection for this compound
A high-sensitivity and selective detection method for organic acids, including this compound, involves coupling ion-exclusion chromatography with post-column pH-buffered electrical conductivity detection. shimadzu.comshimadzu.com In this system, organic acids are first separated on an ion-exclusion column using an acidic mobile phase, which keeps the weak acids in a state of suppressed dissociation. shimadzu.comgcms.cz
After separation, a pH-buffering solution is continuously added to the eluent. shimadzu.com This adjusts the pH to a near-neutral level, which promotes the dissociation of the organic acid molecules into ions. shimadzu.com The increase in dissociated ions leads to a change in the electrical conductivity of the solution, which is measured by a conductivity detector. shimadzu.com This post-column pH adjustment significantly enhances detection sensitivity and selectivity by reducing background noise from the acidic mobile phase and increasing the signal from the target analyte. shimadzu.comgcms.cz This method allows for the high-speed analysis of multiple organic acids, with this compound and other short-chain fatty acids eluting in under 10 minutes on an optimized column like the Shim-pack Fast-OA. shimadzu.com
Method Validation, Reproducibility, and Comparative Studies in this compound Analysis
The validation of analytical methods is essential to ensure the reliability, reproducibility, and accuracy of quantification results for this compound. bevital.nomdpi.com Validation typically assesses parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net
In GC-based methods, using an internal standard like this compound itself (for analyzing other compounds) or another similar compound is a common practice to improve accuracy and precision by correcting for variations during sample preparation and injection. mdpi.com For a GC-FID method developed for milk fat analysis, using this compound as an internal standard for the quantification of butyric acid, the method demonstrated excellent linearity (R² > 0.999), precision (1.3% RSD), and accuracy (99.6–100.1% recovery). mdpi.com
LC-MS/MS methods for SCFA analysis have also undergone rigorous validation. researchgate.netbevital.no A method using 3-NPH derivatization showed excellent linearity for various SCFAs (R² from 0.9947 to 0.9998), good precision with intra-day and inter-day variations from 0.56% to 13.07%, and recoveries ranging from 80.87% to 119.03%. bevital.no
Comparative studies are crucial for understanding the strengths and weaknesses of different analytical approaches. A comparison of a direct on-column GC injection versus a derivatization GC method for free fatty acids in dairy products showed that the direct injection method had lower LODs (0.7 mg/L vs. 5 mg/L). researchgate.net However, the direct injection method suffered from column degradation over time due to the acidic nature of the samples. researchgate.net Another study comparing CT-TD to an alkali absorption-SPME method found that the CT-TD technique yielded lower concentration values for this compound, highlighting the need for careful method calibration and cross-validation. researchgate.netkoreascience.kr
Table 3: Summary of Method Validation Parameters for Fatty Acid Analysis
| Method Type | Parameter | Result | Source(s) |
|---|---|---|---|
| GC-FID (Milk Fat) | Linearity (R²) | > 0.999 | mdpi.com |
| Precision (%RSD) | 1.3% | mdpi.com | |
| Accuracy (Recovery) | 99.6–100.1% | mdpi.com | |
| LC-MS/MS (Derivatization) | Linearity (R²) | 0.9947 - 0.9998 | bevital.no |
| Precision (%RSD) | 0.56% - 13.07% (Intra- & Inter-day) | bevital.no | |
| Accuracy (Recovery) | 80.87% - 119.03% | bevital.no | |
| LOD | 0.1 - 5 pg | bevital.no | |
| GC-FID (Direct Injection) | Linearity (R²) | > 0.999 (3-700 mg/L) | researchgate.net |
| LOD / LOQ | 0.7 mg/L / 3 mg/L | researchgate.net | |
| Intraday Precision | 1.5% - 7.2% | researchgate.net | |
| GC-FID (Derivatization) | Linearity (R²) | > 0.997 (20-700 mg/L) | researchgate.net |
| LOD / LOQ | 5 mg/L / 20 mg/L | researchgate.net | |
| Intraday Precision | 1.5% - 7.2% | researchgate.net |
Biochemical and Physiological Modulations by Valeric Acid
Valeric Acid as a Short-Chain Fatty Acid (SCFA) in Biological Systems
This compound, like other SCFAs, serves as an energy source for both the host and the gut microbiota. metabolon.commdpi.com In the host, it can be absorbed in the colon and utilized by colonocytes for energy. nih.gov Beyond its energetic role, this compound functions as a signaling molecule. It can activate G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in regulating various physiological processes including energy homeostasis and immune responses. nih.govmdpi.comnih.gov Studies have shown that the activation of these receptors can influence the secretion of hormones like PYY and GLP-1, which are important for appetite control. mdpi.com In microbial metabolism, this compound can be utilized by certain bacteria as a carbon source. mdpi.com
The interaction of this compound with host metabolic pathways is complex. For instance, in weaned rabbits, dietary supplementation with oat β-glucan led to increased concentrations of intestinal this compound, which was associated with alterations in host carbohydrate, lipid, and amino acid metabolism. In ruminants, the introduction of exogenous bile acids has been shown to upregulate the proportion of this compound within the total volatile fatty acids in the rumen, indicating a modulation of microbial fermentation and host metabolism. oup.com
This compound can influence the composition and metabolic activity of the gut microbiota. Some bacterial species require SCFAs for growth, and this compound can serve this purpose. mdpi.com For example, dietary supplementation with glycyl-glutamine in piglets led to increased concentrations of this compound in both the ileum and colon, which was associated with an increase in the abundance of beneficial bacteria like Blautia wexlerae and Faecalibacterium prausnitzii. nih.gov
Conversely, this compound can also inhibit the growth of certain microbes. Its presence can alter the metabolic pathways of gut bacteria. In a study on Prevotella bryantii, supplementation with this compound led to an increased abundance of outer membrane proteins, suggesting an interaction between the SCFA and the bacterial cell membrane composition. mdpi.com Furthermore, dietary interventions that increase this compound levels, such as the consumption of oat β-glucan, have been shown to modulate the gut microbial composition by increasing the abundance of beneficial bacteria like Lactobacillus and Prevotellaceae_UCG-001.
This compound is a key mediator in the metabolic cross-talk between the host and the gut microbiota. tandfonline.com Produced by gut bacteria from dietary components, it is absorbed by the host and influences various physiological functions. tandfonline.comnih.gov This interaction is bidirectional, as host factors can also influence the production of this compound by the microbiota.
One significant aspect of this interaction is its role in maintaining intestinal homeostasis. This compound has been shown to improve intestinal epithelial integrity. frontiersin.org Research in mice demonstrated that this compound could protect against radiation-induced intestinal injury. tandfonline.com In very low birth weight infants, the concentration of this compound was found to be related to the composition of the gut microbiota, with genera like Clostridium and Veillonella showing a positive correlation with its levels. frontiersin.org This suggests that alterations in this compound concentration could be indicative of changes in intestinal health. frontiersin.org
The influence of this compound extends beyond the gut. It has been found to penetrate the eye from the gut and lower intraocular pressure in rats, an effect independent of blood pressure changes. nih.gov This highlights the systemic effects that gut-derived metabolites like this compound can have on the host.
Modulation of Microbial Growth and Metabolic Pathways by this compound
Molecular Mechanisms and Specific Cellular Targets of this compound
This compound exerts its biological effects through various molecular mechanisms, including the inhibition of histone deacetylases and the modulation of autophagy pathways.
This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly class I HDACs. plos.orgnih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. plos.org By inhibiting HDACs, this compound can lead to histone hyperacetylation, altering gene expression and influencing various cellular processes. plos.orgaacrjournals.org
Research has shown that this compound can significantly inhibit the activity of HDAC2 and HDAC3. plos.orgresearchgate.net In breast cancer cells, this compound treatment led to a significant decrease in HDAC2 activity and was associated with alterations in DNA methylation. researchgate.netresearchgate.net The inhibitory effect of this compound on HDACs is considered a key mechanism behind its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders. tandfonline.comresearchgate.net For example, as an HDAC inhibitor, this compound may serve as a potential therapeutic agent for neurodegeneration and cardiovascular disease. tandfonline.com
Table 1: Research Findings on this compound as an HDAC Inhibitor
| Cell Type/Model | Key Findings | Reference |
|---|---|---|
| HT-29 cells | This compound identified as a potential contributor to the HDAC inhibitory effects of gut commensal supernatants. | plos.org |
| Breast cancer cells | This compound significantly decreased HDAC2 activity and altered DNA methylation. | researchgate.netresearchgate.net |
| Prostate cancer cells | This compound demonstrated anti-cancer efficacy as an HDAC inhibitor. | researchgate.net |
This compound has been shown to modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. mdpi.comnih.gov This modulation can have protective effects in various pathological conditions.
In a study on Parkinson's disease models, this compound was found to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation, and by modulating autophagy pathways. mdpi.comnih.gov Specifically, it prevented the accumulation of autophagic vacuoles and enhanced the lysosomal degradation of alpha-synuclein, a protein implicated in Parkinson's disease. mdpi.com The mechanism of this modulation involves the mTOR pathway, as this compound was shown to prevent the rotenone-blocked mTOR-mediated p70S6K pathway. mdpi.com
Another study on human eosinophilic cells showed that valproic acid, a branched-chain fatty acid derived from this compound, activated autophagy through the MAPK pathway. mdpi.com This suggests that this compound and its derivatives can influence this fundamental cellular process, which has implications for their therapeutic potential.
Table 2: Research Findings on this compound's Modulation of Autophagy
| Cell Type/Model | Key Findings | Reference |
|---|---|---|
| Rat model of Parkinson's disease | This compound prevented autophagic vacuole accumulation and increased lysosomal degradation. | mdpi.comnih.gov |
| Rat model of Parkinson's disease | This compound prevented rotenone-blocked mTOR-mediated p70S6K pathway. | mdpi.com |
Effects of this compound on Inflammatory Signaling Cascades
This compound demonstrates significant anti-inflammatory properties by modulating various signaling cascades. Research has shown that it can suppress the production of pro-inflammatory cytokines. nih.govnih.gov In a study using a rotenone-induced Parkinson's disease model in rats, administration of this compound led to a notable decrease in the levels of several key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, this compound treatment also reduced the production of nitric oxide (NO) and matrix metalloproteinase 9 (MMP-9), both of which are involved in inflammatory processes. nih.gov
Another key mechanism of this compound's anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. medrxiv.org The NF-κB p65 protein is a pro-inflammatory transcription factor, and this compound has been found to suppress its production. medrxiv.org Concurrently, this compound enhances the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) mRNA. medrxiv.org This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory ones underscores its potential in regulating inflammatory responses. medrxiv.org This effect is not limited to immune cells; similar inhibitory effects on inflammatory responses have been observed in osteoclast-like cells and osteoblasts. medrxiv.orgmedrxiv.org
This compound Interactions with Neurotransmitter Systems
This compound exhibits multifaceted interactions with various neurotransmitter systems, with a pronounced effect on the gamma-aminobutyric acid (GABA) system. Structurally similar to GABA, this compound is reported to act as a GABA-A agonist, enhancing the response of GABA-A receptors. scielo.br It is thought to increase GABA levels in the brain by inhibiting the enzyme GABA transaminase, which is responsible for GABA degradation. scielo.bracademicjournals.org This modulation of the GABAergic system contributes to its observed neuroprotective effects. scielo.brresearchgate.net
Beyond the GABA system, this compound also functions as an N-Methyl-D-aspartate (NMDA) receptor antagonist. nih.govscielo.br In studies on Alzheimer's disease models in rats, this compound, both alone and in combination with standard drugs, has been shown to significantly improve levels of several neurotransmitters in the hippocampus. researchgate.net Following treatment, there were notable increases in acetylcholine (B1216132) (ACh), GABA, glutamate, dopamine, and serotonin (B10506) levels, suggesting a reversal of neurochemical impairments. researchgate.net
Systemic Biochemical Interactions and Roles of this compound (Mechanistic Focus)
Gastrointestinal Health and Gut Microbiota Regulation by this compound
This compound, a product of gut microbial fermentation of dietary fibers, plays a crucial role in maintaining gastrointestinal health. nih.govmetabolon.com It serves as an energy source for the intestinal microbiota and exerts protective effects on the gastrointestinal tract. metabolon.com
This compound can influence the composition of the gut microbiota. Studies in mice have shown that oral administration of this compound can help restore the taxonomic proportions of enteric bacteria that have been disrupted by external factors like total-body irradiation. nih.gov While specific shifts in bacterial populations are complex and can be influenced by various factors, this compound has been associated with changes in the relative abundances of different gut bacteria. For instance, in some contexts, this compound levels have been positively correlated with genera within the Firmicutes phylum and negatively correlated with genera in the Proteobacteria phylum. semanticscholar.org
A critical function of this compound is its contribution to the maintenance of the intestinal epithelial barrier. nih.govfrontiersin.org It has been shown to improve intestinal integrity, particularly under conditions of stress or injury. nih.gov In irradiated mice, treatment with this compound enhanced the expression of genes involved in maintaining intestinal integrity. nih.gov This led to a reduction in intestinal permeability, as evidenced by lower levels of FITC-dextran in the bloodstream. nih.gov The mechanism for this is, in part, linked to the upregulation of proteins like Keratin 1, which is vital for protecting epithelial integrity. nih.gov Short-chain fatty acids, including this compound, are known to enhance the function of tight junction proteins, which are crucial for controlling the passage of substances from the intestinal lumen into the tissues. frontiersin.orgfrontiersin.org
Influence of this compound on Enteric Bacterial Taxonomic Proportions
Neurobiological System Modulation by this compound
The influence of this compound extends to the neurobiological system, where it demonstrates neuroprotective effects through various mechanisms. As a metabolite produced by the gut microbiota, it can penetrate the blood-brain barrier and directly impact brain function. metabolon.comnih.gov
In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation. nih.govnih.gov It mitigates the hyperactivation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. nih.govnih.gov Furthermore, this compound can prevent the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease, and modulate autophagy pathways to clear damaged cellular components. nih.govresearchgate.netresearchgate.net Specifically, it has been found to prevent the blockade of the mTOR-mediated p70S6K pathway, which is involved in cell survival and apoptosis. nih.govnih.gov
In the context of Alzheimer's disease, this compound has been implicated in modulating neuroinflammation. Some studies suggest that an increase in this compound and acetic acid could potentially increase the expression of pro-inflammatory cytokines and contribute to endothelial damage in the brain. metabolon.com However, other research highlights its neuroprotective potential, showing that it can improve memory and learning by reversing neural impairment. researchgate.netthieme-connect.com
This compound's Impact on Neurodegenerative Processes and Neuroprotection
This compound, a short-chain fatty acid, has demonstrated notable effects on neurodegenerative processes, showing potential for neuroprotection. Research indicates that it can protect dopaminergic neurons by mitigating oxidative stress and neuroinflammation. nih.gov In a rat model of Parkinson's disease, this compound was shown to suppress pro-inflammatory mechanisms and regulate autophagy, a cellular process for clearing damaged components. nih.gov The dysfunction of autophagy is linked to the accumulation of misfolded α-synuclein, a key factor in the neurodegeneration seen in Parkinson's disease. nih.gov this compound treatment was found to modulate the autophagy pathway, suggesting its potential as a therapeutic candidate for Parkinson's disease. nih.gov
Furthermore, studies have explored the broader neuroprotective effects of this compound and its derivatives. For instance, valproic acid, an analogue of this compound, is known to have anti-inflammatory and antioxidant properties that contribute to its neuroprotective effects. scirp.org It has shown beneficial effects in models of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. scirp.org While some studies suggest that certain short-chain fatty acids, including this compound, might increase pro-inflammatory cytokines and endothelial damage in the brain in the context of Alzheimer's disease, other research highlights its protective roles. metabolon.com For example, this compound has been investigated for its GABAergic effect, which may help in ameliorating cognitive deficits. scielo.br The compound appears to act as a GABA-A agonist and may also have NMDA-receptor antagonist properties. scielo.br
A study on gut-derived bacterial strains identified Megasphaera massiliensis as a producer of this compound. frontiersin.org The metabolites from this bacterium, including this compound in combination with butyrate (B1204436), were found to induce neuronal maturation in vitro. frontiersin.org
Table 1: Effects of this compound on Neurodegenerative Processes
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Rotenone-induced Parkinson's disease rat model | Protected dopaminergic neurons, suppressed oxidative stress and neuroinflammation, modulated autophagy. | nih.gov |
| In vitro neuroblastoma cells | A combination of butyrate and valerate (B167501) induced neuronal maturation. | frontiersin.org |
Effects of this compound on Blood-Tissue Barrier Function
The influence of this compound on blood-tissue barriers, particularly the blood-brain barrier (BBB), is complex. Some research indicates that an increase in certain short-chain fatty acids, including this compound, may compromise the integrity of the blood-tissue barrier by increasing the expression of pro-inflammatory cytokines and causing endothelial damage. metabolon.com This could facilitate low-grade systemic inflammation and contribute to pathological cascades in conditions like Alzheimer's disease. metabolon.com
Conversely, other studies have demonstrated that intra-arterial infusion of saturated fatty acid emulsions, including this compound, can temporarily open the blood-brain barrier. mdpi.com This effect has been explored as a potential strategy to promote the delivery of therapeutic drugs to the brain. mdpi.com In a rat model, this compound emulsion infusion led to BBB opening within 30 minutes, which then decreased over time. mdpi.com This was visually confirmed by the entry of trypan blue into the brain hemisphere and morphologically by the opening of tight junctions between endothelial cells. mdpi.com This suggests a potential application for this compound in facilitating the transport of drugs across the BBB for the treatment of central nervous system disorders. mdpi.com
Table 2: this compound's Effects on Blood-Brain Barrier
| Study Type | Method | Finding | Reference |
|---|---|---|---|
| In vitro / Disease model association | Analysis of gut microbiome metabolites | Increased levels of this compound were associated with increased pro-inflammatory cytokines and endothelial damage, compromising barrier integrity. | metabolon.com |
This compound's Influence on Bone Metabolism and Cell Maturation
This compound has been identified as a significant modulator of bone metabolism. Studies have found a positive association between serum levels of this compound, a metabolite derived from the gut microbiota, and bone mineral density (BMD) in peri- and post-menopausal women. nih.govnih.gov This suggests a protective role for this compound against osteoporosis. nih.gov The bacterium Bacteroides vulgatus has been shown to be negatively associated with BMD and to causally downregulate serum this compound. nih.govnih.gov
In vitro and in vivo experiments have further elucidated the mechanisms behind this compound's effects on bone. In ovariectomized mice, a model for postmenopausal osteoporosis, administration of this compound resulted in reduced bone resorption and improved bone micro-structure. nih.govnih.gov Mechanistically, this compound influences the maturation of both osteoclasts (cells that break down bone) and osteoblasts (cells that form new bone). It has been shown to suppress the maturation of osteoclast-like cells and enhance the differentiation and mineralization of osteoblasts. nih.govmedrxiv.orgresearchgate.net These effects are linked to its anti-inflammatory properties, specifically the suppression of the pro-inflammatory protein RELA (p65) and the enhanced expression of the anti-inflammatory cytokine IL-10. nih.govnih.govmedrxiv.org
Table 3: Impact of this compound on Bone Cells
| Cell Type | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Osteoclast-like cells | Suppressed maturation | Suppressed RELA (p65) protein production, enhanced IL-10 mRNA expression. | nih.govmedrxiv.org |
Modulation of Cellular Metabolism and Productivity in Bioreactor Systems by this compound
In the context of biopharmaceutical production, this compound is utilized as a chemical additive to modulate the metabolism of cultured cells, particularly Chinese Hamster Ovary (CHO) cells, to enhance the production of recombinant proteins. researchgate.net The addition of this compound to CHO cell cultures has been shown to induce cell cycle arrest in the G1 phase, which reduces cell growth but significantly improves the cell-specific productivity (q p) of therapeutic proteins like recombinant antibodies and Factor VIII. uq.edu.aunih.gov
The combination of this compound supplementation with mild hypothermia (a reduction in culture temperature) has proven to be a particularly effective strategy. researchgate.netnih.govresearchgate.net This combined approach leverages the growth-inhibiting effects of both stimuli to further boost productivity. researchgate.net For instance, in perfusion bioreactors used for producing recombinant Factor VIII, combining a temperature shift to 31°C with this compound supplementation resulted in a 2.4-fold increase in protein concentration and a 3.0-fold increase in biological activity compared to the control culture at 37°C. nih.gov This enhancement is linked to increased levels of the product's mRNA, suggesting that this compound and low temperature act on a transcriptional level. nih.gov This strategy allows for increased product formation without a corresponding increase in production costs. nih.gov
Table 4: Effect of this compound on CHO Cell Culture Productivity
| Culture Condition | Target Protein | Key Finding | Reference |
|---|---|---|---|
| This compound addition | Recombinant antibody | Induced G1 cell cycle arrest, improved recombinant antibody productivity. | uq.edu.au |
| Perfusion process with mild hypothermia (31°C) and this compound | Recombinant Factor VIII | Increased cell-specific productivity up to 3.0-fold (biological activity), enhanced product transcript levels. | nih.gov |
This compound's Role in Bioremediation and Waste Treatment Processes
This compound is a volatile fatty acid (VFA) that plays a role in the anaerobic digestion and bioremediation of organic waste. It is an intermediate product in the breakdown of more complex organic matter in environments such as landfills and wastewater treatment systems. nih.govupc.edu The biodegradation of this compound itself is a key step in these processes, ultimately leading to the production of methane (B114726) and carbon dioxide. upc.edu
In the treatment of contaminated harbor sediments, effective microorganisms (EM) have been used to accelerate the removal of malodorous compounds, including this compound. researchgate.net The rapid removal of this compound and other organic acids indicated enhanced microbial activity, which helps in the remediation of polluted sediments. researchgate.net Similarly, in the context of landfill management, the biodegradation of iso-valeric acid in leachate is monitored as an indicator of the stabilization progress of the landfill. researchgate.net Studies on Fischer-Tropsch wastewater have also identified microorganisms capable of efficiently biodegrading this compound, with removal rates up to 98.04% in batch cultures. mdpi.com This highlights the importance of specific microbial communities in breaking down this compound in industrial wastewater. mdpi.com
This compound as a Precursor in Polyhydroxyalkanoates (PHAs) Synthesis
This compound serves as a crucial precursor for the microbial synthesis of specific types of polyhydroxyalkanoates (PHAs), which are biodegradable biopolymers considered sustainable alternatives to petroleum-based plastics. nih.govmdpi.com Specifically, this compound is used to produce the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). mdpi.comuq.edu.au
In PHA production, microorganisms are fed a primary carbon source for growth, and a precursor like this compound is added to the culture medium. mdpi.com The bacteria metabolize this compound and incorporate 3-hydroxyvalerate (B1259860) (3HV) monomers into the growing polymer chain alongside 3-hydroxybutyrate (B1226725) (3HB) monomers. mdpi.comuq.edu.au By supplying this compound, it is possible to control the fraction of 3HV in the resulting PHBV copolymer. mdpi.com This is significant because the proportion of 3HV influences the material properties of the bioplastic, such as its flexibility, thermal stability, and degradation rate. mdpi.com Many bacterial species, including various Halomonas and Pseudomonas species, require the supplementation of this compound or propionic acid to produce PHBV. mdpi.com
Table 5: Use of this compound in PHBV Synthesis
| Microbial Strain | Key Finding | Reference |
|---|---|---|
| Halomonas hydrothermalis | Synthesized P(3HB-3HV) with 50.15 mol% 3HV using valerate as the precursor. | mdpi.com |
| Halomonas bluephagenesis TD01 | Produces PHBV when this compound is provided with glucose. | |
| Pseudomonas hydrogenovora | Required this compound supplementation to yield PHBV copolymers. | mdpi.com |
This compound as a Building Block for Biopolyamide Production
The non-proteinogenic amino acid 5-aminothis compound (5-AVA), a derivative of this compound, is an important precursor for the production of biopolyamides. nih.gov Biopolyamides are polymers that offer a bio-based alternative to conventional, petrochemically synthesized polyamides like nylon. nih.gov
Specifically, 5-AVA serves as an attractive building block for the synthesis of polyamide 5 (nylon 5) and co-polyamides such as nylon 6,5. nih.gov The biotechnological production of 5-AVA is an area of active research, focusing on engineering microorganisms like Corynebacterium glutamicum to produce it from renewable resources such as biomass-derived sugars. nih.govnih.gov In these engineered strains, metabolic pathways are modified to convert sugars like glucose and xylose into 5-AVA. nih.gov For example, engineered C. glutamicum has been shown to produce 5-AVA from rice straw hydrolysate, demonstrating a potential route for sustainable biopolyamide production. nih.gov
Circulating this compound Derivatives and Their Association with Cardiometabolic Health
Emerging research has identified circulating derivatives of this compound as significant biomarkers associated with various facets of cardiometabolic health. These metabolites, influenced by diet, gut microbiota, and endogenous metabolic processes, are increasingly recognized for their potential to signal underlying cardiometabolic dysfunction, including insulin (B600854) resistance, dyslipidemia, and cardiovascular disease.
One of the most extensively studied derivatives is dimethylguanidino this compound (DMGV). researchgate.nethri.org.auoup.com Elevated plasma levels of DMGV have been consistently linked to an increased risk of major cardiometabolic diseases. oup.comphysiology.orgnih.gov It has been identified as a biomarker for non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular mortality. researchgate.netoup.comphysiology.org Research indicates that DMGV is a product of the metabolism of asymmetric dimethylarginine (ADMA) via the hepatic enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). oup.comnih.gov This pathway is significant as it is involved in the regulation of nitric oxide, a key molecule in cardiovascular physiology. oup.com
Studies have demonstrated a strong positive correlation between circulating DMGV concentrations and adverse cardiometabolic risk factors. oup.comnih.gov In multiple cohorts, including the Nurses' Health Study and the Framingham Heart Study, higher DMGV levels were associated with greater adiposity, adverse lipid profiles, and increased markers of insulin resistance. hri.org.auoup.comnih.gov Specifically, baseline DMGV levels have been shown to be positively associated with body fat percentage, abdominal visceral fat, very low-density lipoprotein (VLDL) cholesterol, and triglycerides. nih.gov Conversely, they are inversely associated with insulin sensitivity and high-density lipoprotein (HDL) cholesterol. nih.gov
Furthermore, high plasma DMGV has been prospectively associated with an increased risk of incident coronary heart disease (CHD). oup.comnih.govahajournals.org One study found that for each standard deviation increase in plasma DMGV, the risk of CHD increased. oup.comnih.gov This association was somewhat attenuated when accounting for other cardiometabolic risk factors like obesity and hypertension, suggesting that DMGV may be an early marker on the causal pathway to cardiovascular events. oup.comnih.govahajournals.org
The influence of lifestyle factors on DMGV levels is also well-documented. Diets rich in sucrose (B13894) or fat have been shown to significantly increase plasma DMGV concentrations in animal models. physiology.orgnih.gov In humans, higher consumption of sugar-sweetened beverages is linked to elevated DMGV levels, while fruit and vegetable intake is associated with lower levels. physiology.orgresearchgate.net Moreover, DMGV has been identified as a marker of poor metabolic response to exercise. oup.comnih.gov Individuals with higher baseline DMGV levels exhibit attenuated improvements in insulin sensitivity and lipid profiles after a period of endurance exercise training. nih.gov
While DMGV is a marker of adverse cardiometabolic health, other this compound derivatives, such as valerenic acid, have been investigated for their potential protective effects. Valerenic acid has demonstrated an ability to inhibit key enzymes related to metabolic syndrome, such as angiotensin-converting enzyme (ACE) and α-glucosidase. mdpi.comdntb.gov.uaresearchgate.net The inhibition of these enzymes is a therapeutic strategy for managing hypertension and type 2 diabetes, respectively.
Additionally, studies on short-chain fatty acids (SCFAs) have shown that changes in the circulating levels of this compound itself are associated with cardiometabolic health improvements. In a study on children with metabolic syndrome undergoing a weight loss program, a reduction in plasma this compound was observed, which correlated with improvements in systolic blood pressure. frontiersin.org This suggests that this compound, as part of the broader SCFA profile, is also linked to metabolic regulation. Short-chain fatty acids like this compound can enter the systemic circulation and may help in reducing lipid and glucose levels. mdpi.com
Interactive Data Table: Association of Circulating this compound Derivatives with Cardiometabolic Health Markers
| Derivative | Studied Population | Key Research Findings | Associated Cardiometabolic Factors | Source |
| Dimethylguanidino this compound (DMGV) | Framingham Heart Study, Nurses' Health Study, HERITAGE Family Study | Identified as an independent biomarker of non-alcoholic fatty liver disease (NAFLD) and a predictor of future type 2 diabetes. researchgate.net Higher levels are associated with an increased risk of coronary heart disease (CHD). oup.comahajournals.org | Positively associated with liver fat, BMI, triglycerides, and IL-6. researchgate.net Negatively associated with insulin sensitivity. researchgate.netnih.gov Predicts attenuated improvements in lipid profiles and insulin sensitivity after exercise. nih.gov | researchgate.netoup.comnih.govahajournals.org |
| This compound | Healthy volunteers; Children with metabolic syndrome | A study found a significant positive relationship between thigh muscle mass and circulating this compound in healthy males. medrxiv.org A separate study observed that a decrease in plasma this compound following weight loss was correlated with a reduction in systolic blood pressure in children. frontiersin.org | Associated with muscle mass and blood pressure regulation. frontiersin.orgmedrxiv.org | frontiersin.orgmedrxiv.org |
| Valerenic Acid | In vitro studies | Demonstrated inhibitory effects on enzymes related to metabolic syndrome, including angiotensin-converting enzyme (ACE) and α-glucosidase. mdpi.comdntb.gov.uaresearchgate.net | Potential to influence blood pressure (via ACE inhibition) and postprandial glucose levels (via α-glucosidase inhibition). mdpi.comdntb.gov.uaresearchgate.net | mdpi.comdntb.gov.uaresearchgate.net |
| Acetoxyvalerenic Acid | In vitro studies | Showed inhibitory capacity against α-glucosidase, although less potent than valerenic acid. mdpi.com | Potential role in modulating postprandial hyperglycemia. mdpi.com | mdpi.com |
Structural Analogues and Derivatives of Valeric Acid: Synthesis and Biochemical Activity
Synthesis and Characterization of Valeric Acid Analogues
The synthesis of this compound analogues often involves multi-step chemical reactions to introduce various functional groups and structural modifications. These modifications are designed to alter the compound's physicochemical properties and biological activity.
The indole (B1671886) nucleus is a significant pharmacophore found in many biologically active compounds. mdpi.commdpi.com The synthesis of indole derivatives incorporating a this compound moiety has been a subject of interest to explore their combined pharmacological potential.
One synthetic approach involves the coupling of an indole nucleus with a pentanoic acid chain. For instance, 5-(2-Methyl-3-(pyridin-3-yl)-1H-indol-1-yl)pentanoic acid has been synthesized, featuring a pentanoic acid chain attached to the nitrogen atom of the indole ring. ontosight.ai The synthesis of such compounds typically involves the formation of the indole ring followed by the introduction of the pentanoic acid moiety. ontosight.ai Another example is the synthesis of 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid, which involves the acylation of the indole nucleus followed by alkylation with a pentanoate ester and subsequent hydrolysis to the free acid.
A general procedure for synthesizing certain indole-alkanoic acid derivatives involves the reflux of 4-oxo-2-thioxothiazolidin-3-yl-alkane carboxylic acids with indole-3-carbaldehyde in the presence of ammonium (B1175870) acetate (B1210297) and ethanol (B145695). mdpi.com This method has been used to produce compounds like (Z)-5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic acid. mdpi.com
The characterization of these indole-valeric acid derivatives is typically achieved through spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) to confirm their molecular structure. ajol.info
Valproic acid (VPA), or 2-propylpentanoic acid, is a well-known branched-chain fatty acid derivative of this compound. mdpi.com Extensive research has focused on synthesizing and evaluating its analogues to improve its therapeutic profile. mdpi.com Modifications primarily involve altering the carboxylic acid group, modifying the main chain with cyclic entities, or changing the branching pattern. mdpi.com
Numerous analogues of VPA have been synthesized and studied, including unsaturated derivatives, cyclopropyl (B3062369) analogues, and amide derivatives. mdpi.comnih.gov For example, 4-ene-VPA and the trans-isomer of 2-en-VPA are unsaturated metabolites of valproic acid that have shown significant anticonvulsant activity. nih.gov Cyclopropyl analogues like 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) and its amide derivative, 2,2,3,3-tetramethylcyclopropanecarboxamide (B1202465) (TMCD), have been synthesized and shown to possess better anticonvulsant activity and reduced teratogenicity in some studies compared to VPA. mdpi.comacs.org
Comparative biochemical studies often evaluate these analogues for their anticonvulsant potency and neurotoxicity in animal models. nih.govresearchgate.net For instance, a study comparing 32 different metabolites and analogues of VPA in mice demonstrated that while valpramide (the primary amide of VPA) was more potent, it was also more toxic. nih.gov In another study, cyclooctylideneacetic acid, a cyclic analogue of VPA, was found to be a more potent anticonvulsant than VPA with reduced sedative effects. mdpi.com
The synthesis of these analogues can be complex. For example, the synthesis of amino analogues of valproic acid, such as 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid, has been undertaken to investigate their potential as metabolites that contribute to the extended seizure protection of VPA. nih.gov
| Analogue | Modification Type | Reported Biochemical Finding | Reference |
|---|---|---|---|
| Valpramide | Amide Derivative | 2-5 times more potent than VPA in seizure tests, but considerably more sedative and toxic. | nih.gov |
| 4-ene-VPA | Unsaturated Analogue | Reached 60-100% of the anticonvulsant efficacy of VPA. | nih.gov |
| 2-en-VPA (trans-isomer) | Unsaturated Analogue | Reached 60-100% of the anticonvulsant efficacy of VPA. | nih.gov |
| 2,2,3,3-Tetramethylcyclopropanecarboxamide (TMCD) | Cyclopropyl Analogue | Better anticonvulsant activity and lesser teratogenicity in mice embryos than VPA. | mdpi.com |
| Cyclooctylideneacetic Acid | Cyclic Analogue | More potent anticonvulsant than VPA with a lower ED50 dose and reduced sedative effects. | mdpi.com |
| α-Fluoro-TMCD | Fluorinated Cyclopropyl Analogue | Showed 120 times more potent anticonvulsant activity in a rat model than VPA and was non-teratogenic. | mdpi.com |
Research into other branched-chain fatty acid analogues of this compound has been conducted to explore their biochemical effects. nih.gov These analogues often serve as tools to understand the relationship between chemical structure and biological activity.
Studies have investigated compounds such as 2-methyl-2-ethylcaproic acid and 2,2-dimethylthis compound as structural analogues of di-n-propylacetate (a compound related to valproic acid). nih.gov These studies have explored the correlation between their inhibitory constant (Ki) for succinic semi-aldehyde dehydrogenase (an enzyme in GABA degradation) and their behavioral effects. nih.gov
The synthesis of 5-aryl-3-methylthis compound derivatives has also been reported, with these compounds being evaluated for their hypolipidemic activity. nih.gov The most active compound in this series, 5-(4-phenylsulfonylphenyl)-3-methylthis compound, was found to significantly lower serum cholesterol and triglyceride levels in rats. nih.gov
The biosynthesis of branched-chain fatty acids is a natural process in some bacteria, where branched-chain amino acids like valine, leucine, and isoleucine serve as precursors. oup.comresearchgate.net This has inspired research into the metabolism and potential applications of various branched-chain fatty acids.
Valproic Acid and its Structural Analogues: Comparative Biochemical Studies
Investigation of Biochemical Activities of this compound Derivatives
This compound derivatives have been associated with a broad spectrum of biological activities, including anticonvulsant, antiplatelet, antidiabetic, and plant growth activities. researchgate.netresearchgate.net The introduction of different chemical moieties to the this compound backbone can lead to compounds with diverse pharmacological profiles.
For example, the synthesis of peptide derivatives of 5-bromothis compound was undertaken to explore their potential antimicrobial properties. researchgate.netnih.gov Interestingly, the study found that 5-bromothis compound itself possessed more potent antibacterial activity than its peptide conjugates. nih.gov
Derivatives such as 5-(2-Thienyl)-valeric acid (TVA) have been shown to inhibit biotin (B1667282) biosynthesis in microorganisms by targeting the DAPA aminotransferase reaction. oup.com In another instance, this compound, 4-(2-(6-chloro-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester has been investigated for potential applications in agriculture as a herbicide, insecticide, or fungicide, as well as in pharmaceuticals for its potential antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai
The biochemical activity of valproic acid analogues is the most extensively studied. Their primary mechanism of action is often related to the enhancement of GABAergic neurotransmission, which contributes to their anticonvulsant effects. ijpsdronline.com However, they have also been shown to target other signaling systems, leading to anti-inflammatory and antioxidant effects. mdpi.com
| Derivative | Investigated Biochemical Activity | Key Finding | Reference |
|---|---|---|---|
| 5-Bromothis compound and its peptide conjugates | Antimicrobial activity | 5-Bromothis compound showed more potent antibacterial activity than its peptide derivatives. | nih.gov |
| 5-(2-Thienyl)-valeric acid (TVA) | Inhibition of biotin biosynthesis | Inhibits the DAPA aminotransferase reaction in microorganisms. | oup.com |
| This compound, 4-(2-(6-chloro-3-pyridazinyl)hydrazinylidene)-, tert-butyl ester | Potential agricultural and pharmaceutical applications | Explored for herbicidal, insecticidal, fungicidal, antimicrobial, anti-inflammatory, or anticancer properties. | ontosight.ai |
| Valproic acid analogues | Anticonvulsant, anti-inflammatory, antioxidant | Primarily act by enhancing GABAergic neurotransmission, but also affect other signaling pathways. | mdpi.comijpsdronline.com |
| 5-Aryl-3-methylthis compound derivatives | Hypolipidemic activity | Significantly lowered serum cholesterol and triglyceride levels in rats. | nih.gov |
Structure-Activity Relationship Studies of this compound and its Related Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies help in the design of more potent and specific compounds.
For valproic acid and its analogues, it has been suggested that the branched structure is essential for its anticonvulsant activity, as non-branched analogues have been reported to lack this effect. mdpi.com The carboxylic acid group is also considered a key functional group for its interaction with target proteins. mdpi.com SAR studies on VPA analogues have indicated that modifications to the side chains can impact both potency and toxicity. nih.gov For instance, the introduction of unsaturation at the 4-position (4-ene-VPA) can lead to higher teratogenic potential compared to VPA. mdpi.com
In the case of 5-aryl-3-methylthis compound derivatives with hypolipidemic activity, the nature of the aryl group plays a significant role in their potency. nih.gov The study showed that a 4-phenylsulfonylphenyl group resulted in the most active compound for lowering cholesterol and triglycerides. nih.gov
For lactam derivatives, which can be considered cyclic analogues of amino acids related to this compound, the ring size has been shown to be crucial for their growth inhibitory activity in plants. clockss.org A study on a series of lactams found that the nine-membered ring lactam, 2-azacyclononanone, was the most potent inhibitor. clockss.org
These studies highlight that small changes in the chemical structure of this compound derivatives, such as chain length, branching, the presence of cyclic structures, and the nature of substituents, can have a profound impact on their biochemical activity.
Q & A
Q. What are the primary analytical methods for quantifying valeric acid in biological samples, and how do their sensitivities compare?
this compound is commonly quantified using liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity (e.g., %RSD < 0.3% for retention time repeatability) and accuracy (recovery rates of 93.97–113.81% in serum). Gas chromatography (GC) with flame ionization detection is also used but requires derivatization for volatile fatty acids (VFAs) like this compound. LC-MS/MS is preferred for complex matrices due to its ability to distinguish structural isomers (e.g., isovaleric vs. This compound) .
Q. How can this compound synthesis pathways be validated in microbial systems?
Validation involves (i) isotopic labeling to track carbon flux in microbial fermentation, (ii) gene knockout/overexpression studies to identify rate-limiting enzymes (e.g., acyl-CoA dehydrogenases), and (iii) metabolic flux analysis to optimize pathways. For anaerobic bacteria like Clostridium, pH-controlled batch reactors are used to monitor VFA production kinetics .
Advanced Research Questions
Q. What experimental design strategies are optimal for optimizing this compound yields in heterogeneous catalytic systems?
Definitive Screening Design (DSD) is effective for multifactor optimization. For example, a DSD matrix with 18 runs can evaluate factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) further refines conditions to maximize yield. Recent studies achieved 195 mM ester yields using enzyme/substrate ratios of 19.6 g/mol and reaction times of 18 hours in n-hexane .
Q. How can contradictory data on this compound’s role in neuroinflammation be resolved?
Contradictions arise from model-specific variability (e.g., in vitro vs. in vivo systems). In rodent studies, this compound levels correlate with leukocyte counts (e.g., 2.0 ± 1.1 μmol/g in stroke patients vs. 1.3 ± 0.8 μmol/g in controls). To resolve discrepancies:
- Conduct dose-response studies to identify biphasic effects.
- Use isotopically labeled this compound to trace metabolic fate in neural tissues.
- Validate findings across multiple models (e.g., MACO rats vs. β-amyloid aggregation assays) .
Q. What methodologies address the challenges of this compound recovery from aqueous solutions in adsorption studies?
Hydrophobic porous sorbents (e.g., activated carbon or MOFs) are tested via batch adsorption experiments. Key parameters:
- pH : this compound (pKa ~4.82) is protonated at pH < 4, enhancing adsorption.
- Isotherms : Langmuir models fit data for monolayer adsorption (e.g., qmax = 2.5 mmol/g for certain carbons).
- Regeneration : Solvent desorption (e.g., ethanol) restores >90% capacity after 5 cycles .
Q. How can interdisciplinary approaches improve this compound’s application in drug delivery systems?
- Polymer conjugation : NHS-functionalized PEG-valeric acid (PEG-SVA) enables pH-responsive drug release. Purity (>98%) and molar substitution ratios are critical for reproducibility.
- Pharmacokinetics : Use LC-MS/MS to monitor this compound-drug conjugates in serum, noting peaks at 0.5–2 hours post-administration.
- Toxicity screening : OECD guidelines for acute oral toxicity (LD50 > 2000 mg/kg in rats) ensure safety .
Methodological Guidelines
- Reproducibility : Document catalyst preparation (e.g., calcination temperature), enzyme sources (e.g., Candida antarctica lipase B), and solvent purity. Provide raw chromatographic data in supplementary materials .
- Data interpretation : Use Spearman’s correlation to link this compound levels with clinical parameters (e.g., infarct area vs. fecal this compound: r = 0.67, p < 0.05) .
- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving animal models or human microbiota .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
